molecular formula C26H24N2O3S B14168678 N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide CAS No. 6194-58-7

N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B14168678
CAS No.: 6194-58-7
M. Wt: 444.5 g/mol
InChI Key: VCPYHFNLYQUTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the family of sulfonamide-based drugs This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylsulfonyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethylphenylamine with naphthalene-1-carboxylic acid to form an amide intermediate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The phenylsulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the naphthalene ring enhances its hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine: A related compound with similar structural features but lacking the naphthalene ring.

    N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinamide: Another similar compound with a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

6194-58-7

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H24N2O3S/c1-19-15-16-25(20(2)17-19)28(32(30,31)22-11-4-3-5-12-22)18-26(29)27-24-14-8-10-21-9-6-7-13-23(21)24/h3-17H,18H2,1-2H3,(H,27,29)

InChI Key

VCPYHFNLYQUTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.